1-(3-Oxopropyl)triazole-4-carbaldehyde
Description
1-(3-Oxopropyl)triazole-4-carbaldehyde is a heterocyclic organic compound featuring a triazole ring substituted with a 3-oxopropyl group at position 1 and a carbaldehyde functional group at position 2. This structure confers unique reactivity due to the electron-withdrawing carbaldehyde group and the ketone-containing oxopropyl chain, making it a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
CAS No. |
173676-90-9 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
1-(3-oxopropyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7N3O2/c10-3-1-2-9-4-6(5-11)7-8-9/h3-5H,1-2H2 |
InChI Key |
GQQBXMKTLDOTDS-UHFFFAOYSA-N |
SMILES |
C1=C(N=NN1CCC=O)C=O |
Canonical SMILES |
C1=C(N=NN1CCC=O)C=O |
Synonyms |
1H-1,2,3-Triazole-1-propanal, 4-formyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Triazole vs. Pyrazole Core : Triazoles (three nitrogen atoms) exhibit greater aromatic stability and hydrogen-bonding capacity compared to pyrazoles (two nitrogen atoms), influencing their solubility and biological activity .
- In contrast, the 4-methylphenyl group in its analog increases hydrophobicity and π-π stacking interactions .
- Functional Group Diversity : The trifluoromethyl and chlorophenylsulfanyl groups in the pyrazole derivative () confer electron-withdrawing and lipophilic properties, which are absent in triazole-based analogs .
Physicochemical and Reactivity Comparisons
Research Findings :
- Triazole Derivatives : The carbaldehyde group in 1-(4-methylphenyl)triazole-4-carbaldehyde facilitates Schiff base formation, a critical step in synthesizing metal-organic frameworks (MOFs) .
- Pyrazole Derivatives : The trifluoromethyl group in the pyrazole analog enhances metabolic stability in agrochemical applications, while the chlorophenylsulfanyl moiety enables radical-mediated reactions .
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